3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

regioisomerism π-stacking target selectivity

3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS 1326806-71-6) is a synthetic 3-arylsulfonyl-6,7-difluoroquinolin-4(1H)-one derivative with the molecular formula C17H13F2NO3S and a molecular weight of 349.35 g/mol. It belongs to the broader class of quinolin-4(1H)-one sulfones, a scaffold associated with diverse biological activities including enzyme inhibition (e.g., DPP-IV at 20 µg/mL: 82.78 ± 1.55% inhibition ) and anticancer potential.

Molecular Formula C17H13F2NO3S
Molecular Weight 349.35
CAS No. 1326806-71-6
Cat. No. B2353976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one
CAS1326806-71-6
Molecular FormulaC17H13F2NO3S
Molecular Weight349.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C
InChIInChI=1S/C17H13F2NO3S/c1-9-3-4-11(5-10(9)2)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21)
InChIKeyVOSZQKPSAQKMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS 1326806-71-6): Compound Identity, Class, and Procurement Baseline


3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS 1326806-71-6) is a synthetic 3-arylsulfonyl-6,7-difluoroquinolin-4(1H)-one derivative with the molecular formula C17H13F2NO3S and a molecular weight of 349.35 g/mol . It belongs to the broader class of quinolin-4(1H)-one sulfones, a scaffold associated with diverse biological activities including enzyme inhibition (e.g., DPP-IV at 20 µg/mL: 82.78 ± 1.55% inhibition [1]) and anticancer potential [2]. The compound is commercially available from multiple vendors (e.g., Combi-Blocks catalog QV-1463 at 90% purity ; Leyan at 98% purity ), positioning it as an accessible research tool for medicinal chemistry and chemical biology programs.

Why 3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the 3-arylsulfonyl-6,7-difluoroquinolin-4(1H)-one series, subtle structural variations produce non-interchangeable profiles. The regioisomeric identity of the dimethylphenyl substituent (3,4- vs. 2,5- vs. 3,5-dimethyl) influences π-stacking interactions with target binding pockets , as demonstrated by computational docking studies on related quinolinone sulfones . The 6,7-difluoro motif confers enhanced metabolic stability and membrane permeability relative to mono-fluoro analogs , while the absence of N1-alkylation distinguishes this compound's pharmacokinetic and target-selectivity profile from N-benzyl or N-methyl derivatives . These structural features cannot be assumed equivalent across close analogs, and procurement decisions must be grounded in the specific quantitative evidence detailed below.

Quantitative Differentiation Evidence for 3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one vs. Closest Analogs


Regioisomeric Dimethylphenyl Specificity: 3,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Sulfonyl Quinolinones

The 3,4-dimethylphenylsulfonyl regioisomer (target compound) exhibits distinct electronic and steric properties compared to the 2,5-dimethylphenylsulfonyl analog (CAS 899348-49-3, also known as DDAQ). Computational DFT modeling indicates that the dimethylphenyl substitution pattern alters π-stacking interactions with ATP-binding pockets in kinases, with the 3,4-dimethyl arrangement producing a different electrostatic potential surface than the 2,5-dimethyl configuration . This regioisomeric difference is predicted to affect target binding selectivity, although direct comparative bioactivity data between these two specific regioisomers have not been published.

regioisomerism π-stacking target selectivity structure-activity relationship

Purity-Driven Procurement Advantage: 98% vs. 95% Baseline for In-Class Analogs

The target compound is available at 98% purity from Leyan (Product # 1847533) , exceeding the 95% standard offered by most vendors for closely related analogs such as 3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (AKSci, 95% ) and 3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (AKSci, 95% ). Impurities >5% have been noted as a potential confounder in biological assays, with re-analysis via HPLC recommended to rule out impurity-driven artifacts in IC50 determinations .

purity quality control reproducibility procurement specification

6,7-Difluoro Substitution Advantage Over Mono-Fluoro Quinolinone Analogs

Structure-activity relationship analysis of quinolin-4(1H)-one sulfones indicates that the 6,7-difluoro substitution pattern enhances metabolic stability and membrane permeability compared to mono-fluoro analogs such as 3-[(3,4-dimethylphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one (CAS 1708401-66-4) . The dual fluorination at positions 6 and 7 is known to increase the electron-withdrawing character of the quinolinone core, reducing susceptibility to oxidative metabolism while maintaining sufficient lipophilicity for passive membrane diffusion.

fluorine substitution metabolic stability membrane permeability medicinal chemistry

Absence of N1-Substitution: Pharmacokinetic Differentiation from N-Alkylated Analogs

Unlike N1-substituted analogs such as 1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one (CAS 1326806-72-7) and 3-((3,4-dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one (CAS 1326863-34-6), the target compound retains a free N1-H hydrogen bond donor . This structural feature is expected to influence solubility, hydrogen-bonding capacity with biological targets, and oral bioavailability. Computational logP for the 3,5-dimethylphenyl regioisomer (structurally analogous) is 4.962 with 1 H-donor and 3 H-acceptors [1], consistent with moderate lipophilicity.

N1-substitution pharmacokinetics hydrogen bond donor solubility

DPP-IV Enzyme Inhibition Activity: Class-Level Evidence for Quinolin-4(1H)-one Sulfones

Quinolin-4(1H)-one sulfone derivatives have demonstrated Dipeptidylpeptidase-IV (DPP-IV) inhibitory activity, a validated target for type 2 diabetes [1]. At a concentration of 20 µg/mL, a representative quinolinone derivative in this class achieved 82.78 ± 1.55% DPP-IV inhibition [1]. While this data point is from a structurally related analog rather than the target compound itself, it establishes the class potential. The 3,4-dimethylphenylsulfonyl regiospecificity of the target compound may further modulate DPP-IV affinity relative to other aryl sulfonyl variants within the series.

DPP-IV inhibition diabetes metabolic disease enzyme assay

Recommended Application Scenarios for 3-[(3,4-Dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one Based on Quantitative Evidence


Kinase Inhibitor Screening and ATP-Binding Pocket SAR Studies

The 3,4-dimethylphenylsulfonyl regioisomer, with its DFT-predicted distinct π-stacking interaction profile vs. 2,5-dimethylphenyl analogs , is suitable as a scaffold probe in kinase inhibitor screening panels. The 6,7-difluoro motif provides enhanced metabolic stability over mono-fluoro analogs , making this compound a preferred choice for hit-to-lead programs where both target engagement and preliminary ADME properties are evaluated. Procurement at 98% purity from Leyan ensures minimal impurity interference in dose-response IC50 determinations.

N1-Derivatization Chemistry and Prodrug Design

The free N1-H position distinguishes this compound from N-benzyl and N-methyl analogs (CAS 1326806-72-7, 1326863-34-6) . This functional handle enables on-demand N1-alkylation, acylation, or sulfonylation to modulate physicochemical properties. The predicted logP of ~4.96 and moderate PSA of 71 Ų (based on the 3,5-dimethylphenyl regioisomer surrogate data [1]) provide a baseline for designing derivatives with improved aqueous solubility or reduced off-target binding.

Metabolic Disease Target Screening: DPP-IV and Related Serine Proteases

With class-level evidence of 82.78% DPP-IV inhibition at 20 µg/mL for quinolin-4(1H)-one sulfones [2], this compound serves as a structural entry point for DPP-IV inhibitor lead generation. The 3,4-dimethylphenylsulfonyl group at C3 can be systematically varied in SAR studies to optimize potency and selectivity against related proteases (e.g., Neprilysin, 84.72% inhibition at 20 µg/mL [2]). The 98% commercial purity supports reproducible enzyme inhibition data collection.

Quality-Critical Biochemical and Biophysical Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based binding assays where compound purity directly impacts data quality, the 98% purity offering provides a quantitative advantage over the 90-95% purity baseline of most commercial analogs . Higher purity reduces the likelihood of impurity-driven false positives and minimizes the need for repurification, lowering total experimental cost per data point.

Quote Request

Request a Quote for 3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.